Loratadine-d5

Description

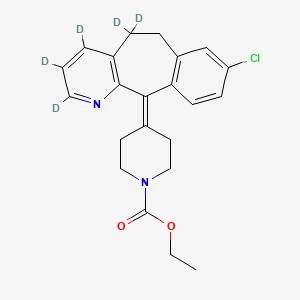

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-XFHCPBGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Loratadine-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine-d5 is the deuterated analog of Loratadine, a widely used second-generation antihistamine.[1] In the realm of pharmaceutical analysis and clinical pharmacokinetics, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative bioanalysis.

Chemical Structure and Properties

This compound is structurally identical to Loratadine, with the key difference being the substitution of five hydrogen atoms with deuterium atoms on the ethyl group of the carbamate moiety. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure:

-

IUPAC Name: ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate

-

Chemical Formula: C₂₂H₁₈D₅ClN₂O₂

The precise location of the deuterium atoms is on the ethyl group attached to the piperidine-1-carboxylate functional group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 387.91 g/mol | [1] |

| Monoisotopic Mass | 387.1761894 Da | |

| Appearance | Neat | |

| Storage Temperature | -20°C Freezer |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public literature. However, the spectra are expected to be very similar to that of Loratadine, with minor shifts attributable to the deuterium substitution. Below are the characteristic spectral data for the non-deuterated Loratadine for reference.

Infrared (IR) Spectroscopy of Loratadine:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1703 | C=O stretching (ester) | [4][5][6] |

| ~1560, ~1474 | Stretching vibrations of benzene ring | [4] |

| ~1227 | C-O stretching | [4][7] |

| ~3440 | N-H stretching | [5] |

| ~3000 | C-H stretching of methyl group | [5] |

Mass Spectrometry (MS) of Loratadine:

The mass spectrum of Loratadine would show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are observed. For quantitative analysis using this compound, the distinct mass-to-charge ratios (m/z) of the parent and product ions for both the analyte and the internal standard are monitored.

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Loratadine | 383 | 337 | [2][8] |

| Desthis compound (related compound) | 316.2 | 264.3 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Loratadine:

While specific assignments for this compound are not provided, the ¹H and ¹³C NMR spectra of Loratadine have been characterized. The deuterium substitution in this compound would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a change in the carbon signal multiplicity in the ¹³C NMR spectrum for the deuterated ethyl group.

Synthesis

Detailed, publicly available synthetic protocols for this compound are scarce, as such procedures for internal standards are often proprietary. However, the general synthesis of Loratadine involves several key steps. The introduction of the deuterated ethyl group would likely occur in the final step of the synthesis, which is the formation of the ethyl carbamate. This can be achieved by reacting the desloratadine precursor with deuterated ethyl chloroformate (d5-ethyl chloroformate).

A general synthetic scheme for Loratadine is presented below. The specific deuteration step would involve the use of a deuterated reagent.

Caption: General synthetic pathway for Loratadine and the specific deuteration step for this compound.

Pharmacological Profile

Loratadine is a selective peripheral histamine H1-receptor inverse agonist.[1] As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the conformational equilibrium towards the inactive state and thus reducing the basal activity of the receptor.[10][11][12] This mechanism effectively blocks the actions of histamine, a key mediator of allergic responses. The pharmacological activity of this compound is considered identical to that of Loratadine, as the deuterium substitution does not significantly impact its binding to the H1 receptor.

Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic reaction. Loratadine, and by extension this compound, prevents this cascade by stabilizing the inactive conformation of the H1 receptor.

Caption: Histamine H1 receptor signaling pathway and the mechanism of action of Loratadine.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Loratadine in biological matrices, such as plasma and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Loratadine in Human Plasma by LC-MS/MS

This protocol is a representative example of how this compound is used in a bioanalytical method.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 500 µL of cold acetonitrile containing a known concentration of this compound (internal standard).

-

Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 15 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 70°C.

-

Reconstitute the residue in 200 µL of methanol.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters XSelect C18).[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis: The concentration of Loratadine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Loratadine.

-

Caption: Experimental workflow for the quantification of Loratadine using this compound.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals involved in the study of Loratadine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data. A thorough understanding of its chemical properties, the pharmacological action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is essential for its effective application in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lcms.cz [lcms.cz]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Curve-fitting FTIR studies of loratadine/hydroxypropyl-beta-cyclodextrin inclusion complex induced by co-grinding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphyonline.com [graphyonline.com]

- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Loratadine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Loratadine-d5, a deuterated analog of the widely used second-generation antihistamine, Loratadine. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies. This document details a potential synthetic pathway and purification protocols, supported by quantitative data and visual representations to aid in comprehension and practical application.

Synthesis of this compound

The synthesis of this compound can be approached by modifying established synthetic routes for Loratadine, primarily by introducing deuterated precursors at key stages. A plausible and efficient method involves the use of deuterated N-methyl-4-piperidone in a Grignard reaction, followed by subsequent reaction steps to yield the final deuterated product.

Proposed Synthetic Pathway

The synthesis can be conceptualized in the following key stages:

-

Preparation of the Grignard Reagent: Reaction of a suitable halogenated precursor with magnesium to form the Grignard reagent.

-

Grignard Reaction with Deuterated Ketone: The core deuteration step where the Grignard reagent reacts with N-methyl-4-piperidone-d5.

-

Dehydration: Elimination of a water molecule to form the exocyclic double bond.

-

N-Demethylation and Carboethoxylation: Removal of the methyl group from the piperidine ring and subsequent addition of the ethyl carbamate group to yield this compound.

A visual representation of this synthetic workflow is provided below.

Certificate of Analysis: Loratadine-d5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical testing and certification for the isotopically labeled internal standard, Loratadine-d5. This document is designed to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize this compound in analytical and pharmacokinetic studies. The information presented herein is a compilation of typical data and methodologies found in a Certificate of Analysis (CoA) for a high-quality reference standard.

Product Information

This compound is the deuterium-labeled version of Loratadine, a second-generation antihistamine. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of Loratadine in biological samples.[1][2] The deuterium labeling provides a distinct mass difference, allowing for accurate quantification while maintaining similar chemical and physical properties to the unlabeled parent drug.

Table 1: General Product Specifications

| Parameter | Specification | Reference |

| Chemical Name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)piperidine-1-carboxylate | [2] |

| Synonyms | Loratidine-d5; SCH 29851-d5; Claritin-d5 | [1][2] |

| CAS Number | 1398065-63-8 | [5][6][7] |

| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ | [5][7] |

| Molecular Weight | 387.92 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [8] |

| Storage | Store at -20°C for long-term stability | [8] |

Analytical Data

The following tables summarize the typical quantitative data obtained from various analytical techniques to ensure the identity, purity, and quality of this compound.

Table 2: Identity Confirmation

| Test | Method | Acceptance Criteria |

| Mass Spectrometry | ESI-MS | Consistent with the theoretical mass of the [M+H]⁺ ion. |

| ¹H NMR Spectroscopy | 600 MHz in CD₃OD | The spectrum is consistent with the chemical structure of this compound. |

| ¹³C NMR Spectroscopy | Varies | The spectrum is consistent with the chemical structure of this compound. |

Table 3: Purity and Impurity Profile

| Test | Method | Acceptance Criteria |

| Chromatographic Purity | HPLC-UV | ≥ 98% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅)[8] |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated analytical methods for Loratadine and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC with UV detection is used to separate this compound from any potential impurities. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH adjusted).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 248 nm.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: A stock solution of this compound is prepared in methanol (e.g., 0.5 mg/mL) and further diluted with the mobile phase to an appropriate concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to determine the distribution of deuterated species, thus confirming its isotopic purity.

Methodology:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 100-500.

-

Sample Infusion: The sample, dissolved in an appropriate solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

-

Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and the distribution of ions corresponding to different numbers of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

Methodology:

-

Spectrometer: 600 MHz NMR spectrometer.[10]

-

Solvent: Deuterated methanol (CD₃OD).[10]

-

Sample Preparation: A sufficient amount of this compound is dissolved in the deuterated solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The obtained spectra are compared with the expected chemical shifts and splitting patterns for the this compound structure.

Visualizations

The following diagrams illustrate key aspects of the Certificate of Analysis workflow and the chemical relationship of the analyte.

Caption: General workflow for generating a Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bch.ro [bch.ro]

- 5. Loratadine D5 | 1398065-63-8 | SynZeal [synzeal.com]

- 6. This compound (ethyl-d5) | LGC Standards [lgcstandards.com]

- 7. This compound - Acanthus Research [acanthusresearch.com]

- 8. caymanchem.com [caymanchem.com]

- 9. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000) [hmdb.ca]

In-Depth Technical Guide to Loratadine-d5: Deuterium Labeling and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Loratadine-d5, a deuterated analog of the second-generation antihistamine, Loratadine. The focus of this document is the specific position of the deuterium labeling and the synthetic methodology employed for its preparation. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies who utilize isotopically labeled compounds as internal standards or tracers.

Introduction to Loratadine and Isotopic Labeling

Loratadine is a potent and long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used in the treatment of allergic rhinitis and urticaria. Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as this compound, are particularly valuable as internal standards in quantitative bioanalytical assays using mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolism studies.

Position of Deuterium Labeling in this compound

The five deuterium atoms in this compound are located on the ethyl group of the carbamate moiety. Specifically, the terminal methyl group (CD₃) and the adjacent methylene group (CD₂) of the ethyl ester are fully deuterated.

The IUPAC name for this compound is ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The molecular formula is C₂₂H₁₈D₅ClN₂O₂.

Below is a diagram illustrating the chemical structure of this compound with the deuterium labeling positions clearly marked.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of desloratadine with a deuterated ethylating agent. Desloratadine is the major active metabolite of loratadine and serves as the precursor for this synthesis. The key reagent is ethyl-d5 chloroformate (CD₃CD₂OCOCl), which introduces the deuterated ethyl group.

Synthesis of Precursors

3.1.1. Desloratadine:

Desloratadine can be synthesized via several published routes. One common method involves the hydrolysis of loratadine.[3]

3.1.2. Ethyl-d5 Chloroformate:

Ethyl-d5 chloroformate is prepared from ethanol-d5 (CD₃CD₂OH) and phosgene (COCl₂). The reaction is typically carried out in an inert solvent at low temperatures.

Final Synthesis Step: N-Alkoxycarbonylation

The final step in the synthesis of this compound involves the N-alkoxycarbonylation of desloratadine with ethyl-d5 chloroformate in the presence of a base and an inert solvent.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a representative procedure can be adapted from the general synthesis of loratadine.

4.1. Representative Synthesis of this compound:

-

Reaction Setup: To a solution of desloratadine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

-

Addition of Deuterated Reagent: The mixture is stirred at room temperature, and ethyl-d5 chloroformate (1.1 equivalents) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ |

| Molecular Weight | 387.91 g/mol [4] |

| Exact Mass | 387.1761894 Da[4] |

| Appearance | White to off-white solid |

| Isotopic Purity | ≥98% |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Transition (m/z) |

| ESI+ | 388.2 → [Fragment Ions] |

Note: The exact fragmentation pattern would need to be determined experimentally, but a prominent fragment would likely correspond to the loss of the deuterated ethoxycarbonyl group.

Table 3: Expected ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Aromatic-H |

| ~7.5 | d | 1H | Aromatic-H |

| ~7.3 | dd | 1H | Aromatic-H |

| ~7.1 | d | 1H | Aromatic-H |

| ~7.0 | d | 1H | Aromatic-H |

| ~3.6 | m | 4H | Piperidine-H |

| ~3.1 | m | 2H | Benzylic-CH₂ |

| ~2.8 | m | 2H | Benzylic-CH₂ |

| ~2.5 | m | 4H | Piperidine-H |

Note: The characteristic signals for the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in non-deuterated loratadine will be absent in the ¹H NMR spectrum of this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quality control and analysis of synthesized this compound.

Conclusion

This technical guide has detailed the precise location of deuterium labeling in this compound and outlined a feasible synthetic pathway. The provided data and experimental workflows serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in their studies. The synthesis relies on the key deuterated reagent, ethyl-d5 chloroformate, and its reaction with the readily available precursor, desloratadine. The analytical data, particularly the absence of ethyl proton signals in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum, are definitive for the characterization of this compound.

References

- 1. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C22H23ClN2O2 | CID 45359008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Loratadine-d5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Loratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Loratadine. This document details its chemical properties, synthesis, and applications, with a focus on its critical role in analytical and research settings. Detailed experimental protocols and mechanistic insights are provided to support its use in drug development and scientific investigation.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Loratadine, where five hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based assays.

| Property | Value | Citations |

| Chemical Name | 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)-1-piperidinecarboxylic acid, ethyl ester | [3] |

| Synonyms | Claritin-d5, Sch-29851-d5, Ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [1] |

| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ | [][5][6] |

| Molecular Weight | 387.91 g/mol | [1][][5] |

| CAS Numbers | 1020719-57-6, 1794752-42-3, 1398065-63-8 | [1][3][5] |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | [3] |

Synthesis of this compound

The synthesis of this compound generally follows the established synthetic routes for Loratadine, with the introduction of deuterium atoms at a specific step.[7][8][9] One common approach involves the use of a deuterated starting material or reagent during the synthesis. For instance, the ethyl group on the piperidine carboxylate can be introduced using deuterated ethyl chloroformate.

A generalized synthetic workflow is depicted below.

References

- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drpress.org [drpress.org]

- 9. Loratadine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Procurement and Application of Loratadine-d5 Reference Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical application of Loratadine-d5, a critical internal standard for the accurate quantification of Loratadine in various matrices. This document outlines key commercial suppliers, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual workflow for its implementation in quantitative analysis.

Commercial Suppliers of this compound Reference Standard

The selection of a high-purity, well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. Several reputable suppliers offer this compound for research and development purposes. The table below summarizes key information for some of the prominent commercial suppliers.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| SynZeal | SZ-L002D02 | High Purity (Certificate of Analysis provided) | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | 387.92 |

| Cayman Chemical | 15625 | ≥99% deuterated forms (d₁-d₅) | 1020719-57-6 | C₂₂H₁₈D₅ClN₂O₂ | 387.9 |

| Simson Pharma Limited | - | High Quality (Certificate of Analysis provided) | 1398065-63-8 | - | - |

| LGC Standards | - | Certified Reference Material | - | - | - |

| Acanthus Research | L-90918-01 | - | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | - |

| MedChemExpress | HY-B0539S | Isotopic Enrichment: 99.1% | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | 387.92 |

Experimental Protocol: Quantitative Analysis of Loratadine using this compound Internal Standard by LC-MS/MS

The following protocol outlines a general procedure for the quantification of Loratadine in a biological matrix (e.g., human plasma) using this compound as an internal standard. This method is based on established principles of isotope dilution mass spectrometry.

Materials and Reagents

-

Loratadine reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

-

Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Loratadine reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Loratadine by serial dilution of the stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Loratadine: m/z 383.2 → 337.2

-

This compound: m/z 388.2 → 342.2

-

Data Analysis

-

Integrate the peak areas of the analyte (Loratadine) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Loratadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for using a deuterated internal standard, such as this compound, in a typical quantitative analytical experiment.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

The Role of Loratadine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which Loratadine-d5 functions as an internal standard in quantitative bioanalytical assays. It provides a comprehensive overview of the principles governing its application, detailed experimental protocols, and quantitative performance data, serving as a vital resource for professionals in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and analytical chemistry.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly in complex biological matrices like plasma or serum, significant variability can arise from sample preparation, instrument performance, and matrix effects.[1][2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control sample.[3] The IS co-experiences losses during extraction and any signal suppression or enhancement during ionization, allowing for accurate quantification based on the ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte alone.[1][3]

Stable Isotope Labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[4] By replacing five hydrogen atoms with deuterium, this compound is rendered chemically and physically almost identical to loratadine.[5] This near-perfect analogy ensures that it behaves identically during sample extraction, chromatographic separation, and ionization.[5][6] However, its increased mass (a shift of 5 Daltons) allows it to be distinctly identified and quantified by the mass spectrometer, providing the most accurate correction for analytical variability.[7]

Mechanism of Action: How this compound Ensures Analytical Accuracy

The "mechanism of action" of this compound is not pharmacological but analytical. Its function is to normalize for procedural variations throughout the bioanalytical workflow.

Key Functions:

-

Correction for Extraction Inefficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it is nearly impossible to achieve 100% recovery of the analyte. Because this compound has virtually identical extraction properties to loratadine, the percentage of IS lost will mirror the percentage of analyte lost. The final peak area ratio remains constant, correcting for this variability.[5]

-

Compensation for Matrix Effects: Biological samples contain numerous endogenous components (salts, lipids, proteins) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can drastically alter the analyte's signal intensity.[6] As this compound co-elutes with loratadine and has the same ionization efficiency, it is affected by the matrix in the same way, thus normalizing the signal.[7]

-

Adjustment for Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity over an analytical run, affect both the analyte and the internal standard proportionally.[1] The use of the peak area ratio effectively cancels out this instrumental drift.

The fundamental principle is that while the absolute signal responses of both loratadine and this compound may vary between samples, their ratio remains directly proportional to the concentration of loratadine in the original sample.

Quantitative Data & Performance Characteristics

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of loratadine and its primary active metabolite, desloratadine, using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

|---|---|---|---|

| Loratadine | 383.0 | 337.0 | Positive |

| Desloratadine | 311.2 | 259.2 | Positive |

| Desthis compound (IS) | 316.2 | 264.3 | Positive |

Data compiled from multiple sources. The transition for this compound would be analogous to Loratadine, typically monitored at m/z 388 -> 342.

Table 2: Bioanalytical Method Validation Summary

| Parameter | Typical Performance Metric |

|---|---|

| Linearity Range (Loratadine) | 0.008 - 24 ng/mL[3] |

| Linearity Range (Desloratadine) | 5.0 - 5000.0 pg/mL[8] |

| Correlation Coefficient (r²) | ≥0.999[3][8] |

| Lower Limit of Quantitation (LLOQ) | 0.008 ng/mL (Loratadine)[3], 5.0 pg/mL (Desloratadine)[8] |

| Mean Extraction Recovery | ~90%[8] |

| Inter-day & Intra-day Precision (%CV) | < 15%[6] |

| Inter-day & Intra-day Accuracy (%Bias) | Within ±15%[6] |

Experimental Protocols

The following are representative protocols for the quantification of loratadine/desloratadine in human plasma using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting loratadine and its metabolite from a plasma matrix.

-

Aliquot Plasma: Transfer 200 µL of human plasma (from a subject, calibrator, or QC sample) into a clean polypropylene tube.[3]

-

Spike Internal Standard: Add 20 µL of the internal standard working solution (e.g., this compound or Desthis compound at a fixed concentration) to each tube.[3]

-

Alkalinize: Add 200 µL of a borax-sodium carbonate buffer (pH 11) to each sample and vortex for 1 minute.[3]

-

Extraction: Add 3 mL of an organic solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane at 3:1:1, v/v/v).[3]

-

Mix and Centrifuge: Vortex the samples vigorously for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

-

Isolate and Evaporate: Carefully transfer 2.5 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]

-

Reconstitute: Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., 2:1 methanol:water) and vortex for 3 minutes.[3]

-

Final Centrifugation: Centrifuge at 15,000 rpm for 10 minutes.

-

Inject: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a cleaner extraction compared to LLE for some applications.

-

Condition Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.[9]

-

Load Sample: To 1 mL of plasma, add the internal standard. Mix with 200 µL of 1 M NaOH and 4 mL of water. Shake for 5 minutes and centrifuge.[9]

-

Pass Supernatant: Pass the resulting supernatant through the conditioned SPE cartridge.[9]

-

Wash: Wash the cartridge with 2 mL of water to remove interferences.[9]

-

Elute: Elute the analyte and internal standard from the cartridge with 300 µL of methanol into a clean collection tube.[9]

-

Inject: Transfer the eluate to an autosampler vial for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical conditions for chromatographic separation and detection.

-

HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu, Waters).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Shimadzu LCMS-8050).[10][11]

-

Analytical Column: A reverse-phase column, such as a Phenomenex Kinetex C8 (e.g., 50 x 2.1 mm, 2.6 µm) or Xbridge C18 (50 mm x 4.6 mm, 5 µm).[3][8]

-

Mobile Phase A: 5 mM Ammonium Formate in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Gradient Elution:

-

0-3.0 min: 20% to 85% B

-

3.0-3.5 min: Hold at 85% B

-

3.5-3.6 min: Return to 20% B

-

3.6-5.0 min: Re-equilibrate at 20% B[3]

-

-

Injection Volume: 2 µL.[3]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

Visualized Workflows and Pathways

Bioanalytical Workflow Using this compound

The diagram below illustrates the complete workflow for quantifying loratadine in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Pharmacological Mechanism of Action of Loratadine

It is critical to distinguish the analytical role of this compound from the pharmacological action of loratadine itself. The following diagram outlines how loratadine, a second-generation antihistamine, acts in the body.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

The Physical and Chemical Stability of Loratadine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the stability of Loratadine. Due to a lack of publicly available stability studies specifically on Loratadine-d5, this document assumes that the deuterated form will exhibit a similar stability profile to the non-deuterated parent compound. The carbon-deuterium bonds in this compound are stronger than the corresponding carbon-hydrogen bonds, which may lead to a slightly slower rate of degradation, but the primary degradation pathways are expected to be analogous. All experimental protocols and data presented are based on studies conducted on Loratadine and should be considered as a baseline for designing and executing stability studies for this compound.

Introduction

This compound is a deuterated analog of Loratadine, a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, bioequivalence trials, and as internal standards in analytical chemistry. Ensuring the physical and chemical integrity of this compound is paramount for the accuracy and reliability of the data generated in these applications. This guide provides a comprehensive overview of the known stability profile of Loratadine, which can be extrapolated to inform the handling, storage, and stability-indicating method development for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Reference |

| Molecular Formula | C22H18D5ClN2O2 | [1] |

| Molar Mass | 387.91 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Insoluble in water; very soluble in acetone, alcohol, and chloroform | [2] |

| Storage Condition (recommended) | 2-8°C | [1] |

Forced Degradation and Stability Profile

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] Based on studies of Loratadine, the molecule is susceptible to degradation under hydrolytic and oxidative conditions.

Summary of Forced Degradation Studies on Loratadine

The following table summarizes the quantitative data from forced degradation studies on non-deuterated Loratadine. These conditions and results can serve as a starting point for designing studies on this compound.

| Stress Condition | Reagents and Conditions | % Recovery of Loratadine | Major Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl, 24 hours at room temperature | 86.64% - 91.38% | Degradation peaks observed, structures not fully elucidated. | [4] |

| Alkaline Hydrolysis | 0.1 N NaOH, 24 hours at room temperature | 95.69% - 97.47% | Carboxylic acid derivative via ester hydrolysis. | [4][5] |

| Oxidative Degradation | 3% H₂O₂ | Not specified | Multiple chloride oxidation products have been noted. | [3][6] |

| Photolytic Degradation | IR and Sunlight | 90.52% - 95.44% (Sunlight) and 93.41% - 94.52% (IR) | No major degradation peaks reported in some studies. | [4] |

| Thermal Degradation | Dry Heat | Degradation observed | One major degradation peak observed. | [3] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Loratadine. These protocols are directly applicable for investigating the stability of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-

Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL for analysis.

Forced Degradation Procedures

-

To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N HCl.

-

Make up the volume with methanol.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize the solution by adding 0.1 mL of 0.1 N NaOH.

-

Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]

-

To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.

-

Make up the volume with methanol.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize the solution by adding 0.1 mL of 0.1 N HCl.

-

Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]

-

To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.

-

Make up the volume with methanol.

-

Store the solution at room temperature for 24 hours.

-

Dilute with methanol to a final concentration of 10 µg/mL before analysis.

-

Expose the solid powder of this compound to sunlight and IR light for a specified period.

-

After exposure, weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.[4]

-

Place the solid powder of this compound in an oven at a controlled high temperature (e.g., 70°C) for a specified duration.

-

After exposure, allow the sample to cool to room temperature.

-

Weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for Loratadine and would be suitable for this compound.

| Parameter | Recommended Conditions |

| Column | Inertsil ODS-3, C-8, (250×4.6 mm, 5μ) |

| Mobile Phase | Methanol and 0.02M potassium dihydrogen phosphate buffer (pH 4) in a ratio of 80:20 v/v |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 247 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Visualizations of Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Primary Degradation Pathway of Loratadine

Caption: Primary degradation pathway of Loratadine via alkaline hydrolysis.

Conclusion

References

- 1. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Loratadine-d5 in Organic Solvents

Introduction

This compound is a deuterated form of Loratadine, a second-generation antihistamine widely used to treat allergies.[1][2] As a selective inverse agonist of peripheral histamine H1 receptors, it provides relief from symptoms such as sneezing, runny nose, and itching.[1][3] The incorporation of deuterium in this compound makes it a valuable internal standard for the quantification of Loratadine in biological samples using mass spectrometry.[4][5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and various research applications. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and relevant biological signaling pathways.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in different environments. The following table summarizes the available quantitative solubility data for this compound and its non-deuterated analog, Loratadine, in several organic solvents. The solubility of Loratadine is expected to be a very close approximation for this compound, as isotopic labeling generally has a minimal effect on this physical property.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Dimethylformamide (DMF) | 30 mg/mL | Not Specified |

| This compound | Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified |

| This compound | Ethanol | 30 mg/mL | Not Specified |

| Loratadine | Ethanol | 77 mg/mL | 25 |

| Loratadine | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified |

| Loratadine | Dimethylformamide (DMF) | ~25 mg/mL | Not Specified |

| Loratadine | Methanol | Soluble | Not Specified |

| Loratadine | Chloroform | Very Soluble | Not Specified |

| Loratadine | Acetone | Very Soluble | Not Specified |

| Loratadine | Water | <1 mg/mL | 25 |

Note: The data for Loratadine is included as a close proxy for this compound. Solubility values can vary slightly between different sources and experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound solid

-

Selected organic solvents (e.g., ethanol, DMSO, acetonitrile)

-

Glass vials or flasks with sealed caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[6]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials.[6]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6]

-

-

Quantification:

-

Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC.[6] A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways of Loratadine

Loratadine primarily functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Additionally, it exhibits anti-inflammatory properties by modulating key signaling pathways.

Histamine H1 Receptor Antagonism

Loratadine competitively blocks the H1 receptor, preventing histamine from binding and initiating the allergic response.[1] This action reduces vascular permeability, which helps to prevent edema and flushing, and it also diminishes smooth muscle contraction.[]

Caption: Loratadine competitively inhibits the histamine H1 receptor, preventing an allergic response.

Anti-Inflammatory Signaling Pathways

Research has shown that Loratadine can exert anti-inflammatory effects by suppressing pro-inflammatory signaling pathways, including the NF-κB and AP-1 pathways.[][9][10]

-

NF-κB Pathway: Loratadine has been found to inhibit the NF-κB pathway by targeting Syk and Src proteins, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2.[][10]

-

AP-1 Pathway: Loratadine can also suppress the AP-1 signaling pathway by inhibiting TAK1 activation.[9] This leads to reduced expression of pro-inflammatory cytokines.[9]

Caption: Loratadine's anti-inflammatory effects via inhibition of the NF-κB and AP-1 pathways.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, a critical parameter for its application in research and development. The provided experimental protocol for the shake-flask method offers a reliable approach for determining its solubility. Furthermore, the elucidation of its primary mechanism of action and its influence on anti-inflammatory signaling pathways underscores the multifaceted pharmacological profile of Loratadine. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this important deuterated compound.

References

- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Isotopic Purity of Loratadine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Loratadine-d5, a deuterated analog of the antihistamine Loratadine. This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantitative analysis of Loratadine and its metabolites in biological matrices. The determination of its isotopic purity is paramount to ensure the accuracy and reliability of such bioanalytical methods.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a deuterated compound is a critical quality attribute, defining the distribution of molecules with varying numbers of deuterium atoms. For this compound, the primary species should contain five deuterium atoms. However, due to the nature of chemical synthesis, trace amounts of molecules with fewer or no deuterium atoms (d0 to d4 species) may be present. High-quality this compound should exhibit a high percentage of the d5 species and minimal presence of the lower deuterated forms.

Below is a representative summary of the isotopic distribution for a high-purity batch of this compound, as would be determined by high-resolution mass spectrometry.

| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | < 5.0 |

| d5 | 5 | > 90.0 |

Note: This data is representative. Actual batch-to-batch values may vary and should be confirmed by analysis of the specific lot.

Experimental Protocols

The determination of the isotopic purity of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both quantitative distribution and positional information of the deuterium labels.

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

a) Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

b) LC-HRMS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of Loratadine and its deuterated variants (e.g., m/z 350-450).

-

Resolution: > 60,000 FWHM.

c) Data Analysis:

-

Acquire the full scan mass spectrum of the eluting this compound peak.

-

Identify the monoisotopic mass of the unlabeled Loratadine (d0) and the corresponding masses for the d1, d2, d3, d4, and d5 species.

-

Extract the ion chromatograms for each isotopic species.

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all isotopic species and multiplying by 100.

Positional Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy can be used to confirm the positions of the deuterium labels and to provide a semi-quantitative assessment of the isotopic enrichment at specific sites.

a) Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add an internal standard with a known concentration if quantitative analysis is desired.

b) NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Observe the proton spectrum to identify any residual proton signals at the sites of deuteration.

-

The absence or significant reduction of signals at the expected positions of deuteration confirms the high isotopic enrichment at those sites.

-

-

²H NMR:

-

Directly observe the deuterium signals.

-

The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

-

The integration of the deuterium signals can provide a relative measure of the deuterium content at each labeled position.

-

Mandatory Visualizations

Methodological & Application

Application Notes: Quantification of Loratadine in Biological Matrices using Loratadine-d5 as an Internal Standard by LC-MS/MS

Introduction

Loratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity. Accurate and reliable quantification of loratadine in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of loratadine in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Loratadine-d5 as an internal standard (IS) to ensure high accuracy and precision.

Principle

The method involves the extraction of loratadine and the internal standard, this compound, from a biological matrix, typically plasma. Separation of the analyte and IS is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.

Experimental Protocols

1. Materials and Reagents

-

Loratadine reference standard

-

This compound internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Control human plasma (with K2-EDTA as anticoagulant)

2. Stock and Working Solutions

-

Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of loratadine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the loratadine stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is based on a method developed for the analysis of loratadine in rat plasma[1].

-

To 20 µL of plasma, add the this compound internal standard.

-

The samples are then extracted using a solid-phase extraction (SPE) procedure.

-

The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Alternative Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 500 µL of cold acetonitrile for protein precipitation[2].

-

Vortex the mixture for a uniform mixing.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 15 minutes[2].

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Data Presentation

Table 1: LC-MS/MS Method Parameters for Loratadine Analysis

| Parameter | Value | Reference |

| Analyte | Loratadine | [1] |

| Internal Standard | This compound | [1] |

| Matrix | Rat Plasma | [1] |

| Sample Preparation | Solid-Phase Extraction | [1] |

| LC Column | Gemini NX- RP C18 (50x4.6mm, 5µ) | [1] |

| Mobile Phase | 5mM Ammonium Formate (pH 3.5) : Acetonitrile (20:80) | [1] |

| Flow Rate | 0.400 mL/min | [1] |

| Ionization Mode | ESI Positive | |

| MRM Transition (Loratadine) | 383.3 → 337.4 | [1] |

| MRM Transition (this compound) | 388.4 → 337.3 | [1] |

Table 2: Quantitative Performance Data for Loratadine LC-MS/MS Assays

| Parameter | Loratadine | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Method 1 | Loratadine | This compound | 1.05 - 405.41 | 1.0 | [1] |

| Method 2 | Desloratadine | Desthis compound | 0.1 - 20 | Not Specified | [3] |

| Method 3 | Desloratadine | Desthis compound | 0.1 - 11 | 0.1 | [4] |

Table 3: Accuracy and Precision Data for Loratadine Analysis

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

| Method using Desthis compound | |||||

| LLOQ | 4.6 | 100.4 | Not Reported | Not Reported | [4] |

| Low QC | Not Reported | Not Reported | Not Reported | Not Reported | |

| Medium QC | Not Reported | Not Reported | Not Reported | Not Reported | |

| High QC | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Detailed precision and accuracy data for the method specifically using this compound were not available in the cited literature. The provided data is for a similar assay using Desthis compound[4].

Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Loratadine.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Loratadine in Human Plasma Using Loratadine-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loratadine is a long-acting, non-sedating second-generation antihistamine used to treat allergies.[1][2] Accurate quantification of Loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Loratadine in human plasma. The use of a stable isotope-labeled internal standard, Loratadine-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[6][7]

Experimental Protocols

Materials and Reagents

-

Analytes: Loratadine reference standard, this compound (internal standard, IS).[6][7]

-

Buffers: Ammonium formate, formic acid.[7]

-

Biological Matrix: Drug-free human plasma.

-

Reagents for Extraction: Cold acetonitrile for protein precipitation.[1]

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][7]

-

Analytical Column: A reverse-phase C18 column (e.g., Gemini NX-C18, 50 x 4.6 mm, 5 µm or similar) is commonly used.[7]

-

Data System: Analyst software or equivalent for data acquisition and processing.[10]

Preparation of Standard Solutions

-

Stock Solutions: Prepare primary stock solutions of Loratadine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Loratadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, standard, or study sample) into a microcentrifuge tube.

-

Spike with 20 µL of the this compound internal standard working solution (except for blank matrix samples).

-

For calibration standards and QC samples, spike with 20 µL of the respective Loratadine working solution. For blank and study samples, add 20 µL of 50% methanol.[11]

-

Add 500 µL of cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-70°C.[1]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[1]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Caption: Experimental workflow for plasma sample preparation.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | Gemini NX-C18 (50 x 4.6 mm, 5 µm)[7] |

| Mobile Phase | A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) B: Acetonitrile[7] |

| Gradient | Isocratic: 20:80 (A:B)[7] |

| Flow Rate | 0.4 mL/min[7] |

| Injection Volume | 10 µL[7] |

| Column Temperature | Ambient or 35°C[8] |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transition (Loratadine) | m/z 383.3 → 337.4[7] |

| MRM Transition (this compound) | m/z 388.4 → 337.3[7] |

| Source Temperature | 500°C[10] |

| Ion Spray Voltage | 3000 V[10] |

Table 2: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 1.05 - 405.41 ng/mL[7] |

| Regression Model | Linear, weighted by 1/x² |

| Correlation Coefficient (r²) | ≥ 0.999[7] |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[7] |

Table 3: Precision and Accuracy Data for Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.200 | 6.4 to 8.9 | - | -11.5 to 0.0 | - |

| Low (LQC) | 0.600 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |

| Medium (MQC) | 3.00 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |

| High (HQC) | 15.0 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |

| (Data synthesized from a representative study on Loratadine analysis, specific values may vary).[12] |

Table 4: Recovery Data

| Analyte | Concentration Level | Mean Extraction Recovery (%) |

| Loratadine | Low, Medium, High | ~63.3[7] |

| This compound | - | ~65.5[7] |

Principle of Quantification

The quantitative analysis relies on the principle of stable isotope dilution. This compound, the internal standard, is chemically identical to Loratadine but has a higher mass due to the deuterium atoms. It co-elutes with Loratadine and experiences similar extraction efficiency and ionization suppression or enhancement. By measuring the peak area ratio of the analyte to the internal standard, a calibration curve is constructed. This ratio is then used to determine the concentration of Loratadine in unknown samples, providing a highly accurate measurement.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. lcms.cz [lcms.cz]

- 2. ijbpas.com [ijbpas.com]

- 3. Determination of loratadine in human plasma by LC-MS and its pharmacokinetic studies [manu41.magtech.com.cn]

- 4. graphyonline.com [graphyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Bioanalytical Method for the Quantification of Loratadine in Plasma Using Loratadine-d5

Audience: Researchers, scientists, and drug development professionals.